molecular formula C8H14N4O4 B13498156 3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Cat. No.: B13498156
M. Wt: 230.22 g/mol
InChI Key: KIFVOLVBGXELHT-UHFFFAOYSA-N
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Description

3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a compound that features an azido group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes several types of reactions:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted azides.

    Deprotection: Formation of the free amine.

    Oxidation: Formation of oxidized derivatives of the propanoic acid moiety.

Scientific Research Applications

3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its reactivity due to the presence of the azido group and the protected amino group. The azido group can participate in click chemistry reactions, while the protected amino group can be deprotected to reveal a reactive amine that can further participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity compared to similar compounds that lack this functional group. This makes it particularly useful in click chemistry and other applications requiring azide functionality .

Properties

Molecular Formula

C8H14N4O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)

InChI Key

KIFVOLVBGXELHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O

Origin of Product

United States

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